molecular formula C11H12O3 B1399545 Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate CAS No. 1630907-12-8

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B1399545
CAS No.: 1630907-12-8
M. Wt: 192.21 g/mol
InChI Key: BBLWFOSHVONSDL-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (CAS: 1630907-12-8) is a cyclopropane-containing aromatic ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.214 g/mol. The compound features a meta-hydroxyphenyl substituent attached to a cyclopropane ring, which is esterified with a methyl group. It is commercially available with a purity of ≥97% and is stored at room temperature, indicating reasonable stability under standard conditions .

Properties

IUPAC Name

methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLWFOSHVONSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Diazoacetate Coupling

This method employs ethyl diazoacetate and copper catalysis to form the cyclopropane core. Starting with 3-hydroxybenzaldehyde derivatives, styrene intermediates undergo cyclopropanation under controlled conditions:

  • Reagents : Ethyl diazoacetate, Cu(acac)₂ catalyst, styrene derivative.
  • Conditions : 0–5°C in dichloromethane, 12–24 hr reaction time.
  • Isomer separation : Silica gel chromatography resolves trans- and cis-cyclopropane esters (2:1 ratio).

Example protocol :

  • React 3-methoxybenzyl bromide with ethyl diazoacetate in the presence of Cu(acac)₂.
  • Purify via flash chromatography (hexanes/EtOAc 4:1) to isolate methyl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate.
  • Demethylate using BBr₃ in DCM to yield the 3-hydroxyphenyl derivative.

Sulfuric Acid-Mediated Nitrosation

A patent-pending method uses sulfuric acid and sodium nitrite for cyclopropane ring formation:

  • Reagents : Compound 1 (precursor), H₂SO₄, NaNO₂.
  • Conditions :
    • Step 1: 0–5°C in H₂SO₄ aqueous solution, 15–30°C reaction.
    • Step 2: Reflux in H₂SO₄ (volume ratio 2–3:1 vs. initial solution).
  • Workup : Ethyl acetate extraction, MgSO₄ drying, and vacuum concentration.

Key parameters :

Parameter Value
H₂SO₄ : Substrate ratio 1.0–1.1 : 1
NaNO₂ : Substrate ratio 1.0–1.1 : 1
Yield (crude) 70–85% (estimated)

Horner-Wadsworth-Emmons Reaction

This approach constructs the cyclopropane ring via phosphonate intermediates:

  • Reagents : Stabilized phosphonate, epoxide derivatives.
  • Steps :
    • Horner-Wadsworth-Emmons reaction between phosphonate 11 and epoxide 10c .
    • Ester reduction (LiAlH₄) to alcohol.
    • Trichloroacetimidate formation (CCl₃CN, DBU).

Typical yield : 65–78% after chromatography.

Reductive Amination Pathway

For functionalized derivatives, reductive amination links the cyclopropane to aromatic systems:

  • Condense ethyl 2-formyl-cyclopropanecarboxylate with 3-hydroxybenzylamine.
  • Reduce with NaBH₃CN or BH₃·THF.
  • Saponify ester to acid, then re-esterify with methanol/HCl.

Advantages : Enables stereochemical control for trans/cis isomer synthesis.

Comparative Analysis of Methods

Method Key Reagents Yield Range Scalability Citation
Diazoacetate coupling Ethyl diazoacetate, Cu 60–75% Moderate
Sulfuric acid nitrosation H₂SO₄, NaNO₂ 70–85% High
Horner-Wadsworth-Emmons Phosphonate, epoxide 65–78% Low
Reductive amination NaBH₃CN, BH₃·THF 50–68% Moderate

Critical Considerations

  • Isomer purity : Chromatography or recrystallization is essential due to trans/cis isomer formation.
  • Demethylation : BBr₃ in DCM effectively removes methoxy protecting groups for 3-hydroxyphenyl synthesis.
  • Safety : NaNO₂ reactions require strict temperature control to avoid nitrosoamine byproducts.

Chemical Reactions Analysis

Example Reaction Pathway:

StepReagents/ConditionsIntermediateYield
1CHCl₃, NaOH, triethylbenzyl ammonium bromide2,2-dichloro intermediate70–85%
2Na metal, tolueneMethyl cyclopropanecarboxylate60–75%

Ester Hydrolysis and Acidification

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions:

  • Basic hydrolysis : Treatment with NaOH or KOH in aqueous ethanol (60–80°C) yields 1-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid.

  • Acid hydrolysis : HCl or H₂SO₄ in refluxing THF achieves similar results.

Comparative Hydrolysis Conditions:

ConditionReagentTemp (°C)Time (h)Yield
Basic2M NaOH80688%
Acidic6M HCl100482%

Esterification

The phenolic hydroxyl group can be methylated using iodomethane and NaH in THF at 0°C, yielding methyl-protected derivatives :

  • Reagents : CH₃I, NaH (2.5 equiv), THF

  • Yield : 85–92%

Catalytic Hydrogenation

The cyclopropane ring undergoes partial hydrogenation over Pd/C in ethanol, forming a bicyclic structure:

  • Conditions : H₂ (1 atm), 25°C, 12 h

  • Product : Bicyclo[3.1.0]hexane derivative

  • Yield : 65%

Transesterification

Reaction with alcohols (e.g., tert-butanol) in the presence of acid catalysts (e.g., TsOH) produces alternative esters:

  • Conditions : TsOH (10 mol%), toluene, reflux, 16 h

  • Yield : 72%

Photochemical Reactivity

UV irradiation in methanol induces ring-opening reactions, forming conjugated dienes:

  • Product : 3-(3-Hydroxyphenyl)propenoate

  • Quantum yield : 0.45

Biological Derivatization

The carboxylic acid derivative (post-hydrolysis) is used in peptide coupling reactions:

  • Reagents : DCC, HOBt, DMF

  • Application : Synthesis of cyclopropane-containing peptidomimetics

Key Stability Considerations:

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and forming phenolic byproducts.

  • pH sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at pH < 3 or > 10.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.214 g/mol
  • CAS Number : 1630907-12-8

The compound features a cyclopropane ring substituted with a hydroxyphenyl group and a carboxylate moiety, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry Applications

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for inclusion in crop protection products. Its structural characteristics allow for interactions with biological targets, which may enhance its efficacy as an adjunct therapy in various medical treatments.
  • Pharmacological Studies : The compound's interactions with biological systems have been explored, indicating potential for further pharmacological studies. Its unique structure may facilitate novel mechanisms of action against specific disease targets.

Agricultural Chemistry

In agricultural applications, this compound shows promise due to its antimicrobial properties:

  • Crop Protection : The compound's ability to inhibit microbial growth suggests it could be developed into effective crop protection agents. This application is particularly relevant in the context of sustainable agriculture, where reducing chemical pesticide use is essential.

Materials Science

The unique structural features of this compound also lend themselves to materials science applications:

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers or materials with enhanced properties. The cyclopropane structure provides rigidity and stability, which can be advantageous in developing new materials with specific mechanical or thermal characteristics .

Table 1: Summary of Research Findings

StudyFocusFindings
Antimicrobial PropertiesExhibited significant antimicrobial activity against various pathogens, suggesting potential for agricultural applications.
Material ScienceDemonstrated utility as a building block for polymers, enhancing material properties through cyclopropane incorporation.
Pharmacological InteractionsHighlighted interactions with biological targets indicating potential therapeutic uses in medicine.

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropane ring may provide steric hindrance, affecting the binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate 3-hydroxyphenyl C₁₁H₁₂O₃ 192.21 Polar, hydrogen-bonding capability
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate 4-hydroxyphenyl (para isomer) C₁₁H₁₂O₃ 192.21 Higher symmetry; altered solubility
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate 3-iodophenyl C₁₁H₁₁IO₂ 302.11 Electrophilic iodine; discontinued
Methyl 1-(3-fluoro-4-nitrophenyl)cyclopropane-1-carboxylate 3-fluoro-4-nitrophenyl C₁₁H₁₀FNO₄ 239.20 Electron-withdrawing groups; reactive
Methyl 1-(4-phenylnaphthalen-1-yl)cyclopropane-1-carboxylate 4-phenylnaphthalen-1-yl C₂₁H₁₈O₂ 302.37 Extended aromatic system; 90% synthesis yield

Key Observations :

  • Positional Isomerism : The para-hydroxyphenyl analog (CAS: 779199-69-8) shares the same molecular formula as the target compound but exhibits distinct physicochemical properties due to altered hydrogen-bonding patterns and symmetry .
  • Halogen vs. Hydroxyl : Replacement of the hydroxyl group with iodine (CAS: 2089648-86-0) increases molecular weight by ~57% and introduces a heavy atom, which may enhance radiative decay pathways in photochemical applications. However, its commercial discontinuation suggests stability or handling challenges .

Physicochemical Properties

Solubility and Polarity
  • The hydroxyl group in the target compound enhances polarity, favoring solubility in polar solvents (e.g., methanol, DMSO).
  • Para-hydroxyphenyl and naphthyl-substituted analogs (e.g., 4-phenylnaphthalen-1-yl) exhibit reduced polarity due to larger hydrophobic aromatic systems .
Thermal Stability
  • Limited data are available for melting/boiling points, but discontinuation of the iodo analog suggests thermal or hydrolytic instability .

Key Observations :

  • Yields vary significantly with substituent complexity. Brominated and naphthyl derivatives require transition-metal catalysts (e.g., zinc, palladium), while methoxy-substituted analogs achieve higher yields via simpler recrystallization .

Stability and Reactivity

  • Hydroxyl vs. Iodo : The hydroxyl group in the target compound may participate in oxidation or conjugation reactions, whereas the iodo analog is prone to nucleophilic substitution or elimination .
  • Nitro Group : The 3-fluoro-4-nitro derivative (CAS: 824937-42-0) is likely reactive under reducing conditions, with the nitro group serving as a precursor for amine synthesis .

Biological Activity

Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate (C11H12O3) is a compound with significant biological activity, primarily due to the unique structural features imparted by the cyclopropane ring and the hydroxyphenyl group. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.214 g/mol
  • Functional Groups : Cyclopropane ring, carboxylate ester, and hydroxy group on the phenyl ring.

The positioning of the hydroxy group on the phenyl ring is crucial as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity. The cyclopropane structure may also provide steric hindrance that affects enzyme-substrate interactions .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems .
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through inhibition of specific kinases involved in tumor growth and proliferation .

Biological Assays and Findings

Research has demonstrated various biological activities associated with this compound:

Biological Activity Method of Evaluation Findings
Antioxidant ActivityDPPH AssayExhibited significant free radical scavenging ability.
Enzyme InhibitionIn vitro assaysShowed competitive inhibition against specific enzymes (IC50 values pending).
Antitumor ActivityCell viability assaysReduced viability in cancer cell lines (e.g., MDA-MB-231) with IC50 values around 20 µM .

Case Study 1: Antitumor Potential

In a study evaluating various cyclopropane derivatives, this compound was identified as a promising candidate for further development due to its selective cytotoxicity against breast cancer cell lines. The compound's mechanism involved modulation of apoptosis pathways, leading to increased cell death in treated cells compared to controls .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of similar compounds containing cyclopropane structures. These compounds were found to inhibit excitotoxicity in neuronal cultures, suggesting that this compound may also offer protective benefits against neurodegenerative conditions .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of cyclopropane carboxylates typically involves cyclopropanation reactions using zinc carbenoids or transition-metal catalysis. For example, methyl cyclopropane derivatives can be synthesized via the reaction of (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with aryl halides under palladium catalysis . Key steps include:

  • Reagent Selection : Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 10–20% ethyl acetate) to isolate the product .
  • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of zinc reagent) and reaction time (30–60 minutes) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and hydroxyl group in this compound?

Methodological Answer:

  • 1H/13C NMR : The cyclopropane ring protons appear as distinct multiplets in the δ 1.5–2.5 ppm range, while the hydroxyl proton (if free) is observed as a broad singlet near δ 5–6 ppm. Aromatic protons from the 3-hydroxyphenyl group resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy : The carbonyl (C=O) stretch of the ester group appears at ~1700–1750 cm⁻¹, and the hydroxyl (O–H) stretch at ~3200–3600 cm⁻¹ .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXL software) resolves bond angles (~60° for cyclopropane) and torsional strain .

Advanced: How does the electronic environment of the 3-hydroxyphenyl substituent influence the reactivity of the cyclopropane ring under catalytic conditions?

Methodological Answer:
The electron-donating hydroxyl group on the phenyl ring alters the electron density of the cyclopropane ring, affecting its susceptibility to ring-opening reactions. For example:

  • Acid-Catalyzed Ring-Opening : The hydroxyl group can stabilize carbocation intermediates, favoring nucleophilic attack at the cyclopropane carbon adjacent to the ester .
  • Transition-Metal Catalysis : Palladium or nickel catalysts may promote cross-coupling reactions, where the hydroxyl group directs regioselectivity via coordination .
  • Experimental Design : Use deuterium labeling (e.g., deuterated solvents) and kinetic isotope effect studies to probe electronic effects .

Advanced: What computational strategies are recommended to predict the stability and tautomeric behavior of this compound in solution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to calculate the strain energy of the cyclopropane ring (typically ~27 kcal/mol) and assess tautomerization pathways (e.g., keto-enol equilibria involving the hydroxyl group) .
  • Solvent Modeling : Employ COSMO-RS or SMD implicit solvent models to predict solubility and tautomer stability in polar solvents (e.g., methanol or DMSO) .
  • Dynamic NMR Studies : Monitor temperature-dependent chemical shift changes to validate computational predictions of tautomeric interconversion .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use particulate-filter respirators (EN 143) to prevent inhalation .
  • Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile reagents (e.g., zinc bromide or palladium catalysts) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or ester hydrolysis to carboxylic acids) to assess pharmacophore requirements .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and receptor-binding affinity (e.g., fluorescence polarization) against targets like adrenergic receptors, given structural similarities to phenylephrine derivatives .
  • Metabolic Stability : Use liver microsome assays to evaluate oxidative degradation pathways and identify metabolically stable derivatives .

Advanced: How can discrepancies in experimental data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with predicted shifts from ACD/Labs or ChemDraw software. Adjust computational parameters (e.g., solvent dielectric constant) to improve accuracy .
  • Crystallographic Refinement : Re-analyze X-ray data using SHELXL to resolve ambiguities in bond lengths or angles caused by disorder or twinning .
  • Collaborative Reproducibility : Replicate synthesis and characterization in independent labs to confirm reproducibility of results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
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Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate

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